(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid” is a chemical compound with the IUPAC name (2S,4R)-1- (tert-butoxycarbonyl)-4- (methylamino)-2-pyrrolidinecarboxylic acid . It has a molecular weight of 244.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 244.29 .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various organic compounds, showcasing its versatility in organic chemistry. For instance, it has been used in the synthesis of ketoesters derived from hydroxyproline and in the preparation of various pyrrolidine derivatives. These syntheses involve complex reactions such as Ru(II)-BINAP reduction and reactions involving lithium hexamethyldisilylamide (King, Armstrong, & Keller, 2005). Another study focused on the crystal structure and computational studies of 2-aryl-thiazolidine-4-carboxylic acids, which are synthesized via nucleophilic addition involving derivatives of this compound (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Antibacterial Activity
- Research has indicated potential antibacterial applications. For example, studies have shown that N-tert-butoxycarbonyl-thiazolidine carboxylic acid exhibits antibacterial activities against various strains. This highlights its potential role in the development of new antibacterial agents (Song, Ma, & Zhu, 2015).
Mechanistic Studies and Applications
- Mechanistic studies have been conducted to understand the interactions and reactions involving this compound. For example, an alkoxide anion-triggered tert-butyloxycarbonyl group migration was reported, providing insights into the mechanisms of such organic reactions (Xue & Silverman, 2010). Another study explored the synthesis and characterization of 2-aryl-thiazolidine-4-carboxylic acids, suggesting potential antibacterial applications (Song et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Relevant Papers
Unfortunately, the search results do not provide any specific peer-reviewed papers related to this compound .
Properties
IUPAC Name |
(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSXPYZNXUHEZ-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448106 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364750-80-1 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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